2-Hydroxyethane-1-sulfonyl fluoride

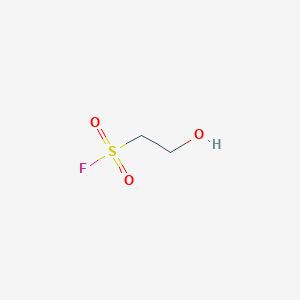

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-hydroxyethanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5FO3S/c3-7(5,6)2-1-4/h4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMURXKSLXJLVBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformative Pathways of 2 Hydroxyethane 1 Sulfonyl Fluoride and Analogs

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a highly reliable and versatile "click" reaction, a class of reactions known for their high yields, simple reaction conditions, and tolerance of a wide variety of functional groups. sigmaaldrich.comresearchgate.net The sulfonyl fluoride group (R-SO₂F) is a key player in SuFEx chemistry due to its remarkable stability under many conditions, yet its capacity for selective reaction with nucleophiles under specific activation. eurekalert.orgnih.gov This "spring-loaded" reactivity allows for precise control over bond formation, making SuFEx an invaluable tool in drug discovery, chemical biology, and materials science. sigmaaldrich.comeurekalert.org

Mechanistic Insights into SuFEx Reactions

The SuFEx reaction is characterized by the exchange of the fluoride atom on a sulfur(VI) center with a nucleophile. researchgate.net The mechanism hinges on the exceptional stability of the S-F bond, which is significantly stronger than the S-Cl bond in corresponding sulfonyl chlorides. bldpharm.com This high bond energy prevents unwanted side reactions and hydrolysis. bldpharm.com Activation of the sulfonyl fluoride is typically required to initiate the reaction. This can be achieved through various means, including the use of bases or silicon-containing reagents. nih.govnih.gov

In the presence of a silyl-protected phenol, for instance, the reaction is thought to proceed through a mechanism where the silyl (B83357) group facilitates the departure of the fluoride ion, likely due to the formation of the extremely strong Si-F bond. nih.gov The reaction can also be catalyzed by hindered guanidine (B92328) bases, which accelerate the process. nih.gov The stability of the fluoride ion in aqueous environments also contributes to the reaction's efficiency in water. sigmaaldrich.com In the context of protein chemistry, the SuFEx reaction has been shown to follow a two-step mechanism involving noncovalent binding followed by the covalent bond formation, with the rate being influenced by protein binding affinity and the identity of the target amino acid residue. rsc.org

Formation of Sulfur-Oxygen (Sulfonates) and Sulfur-Nitrogen (Sulfonamides) Bonds

A primary application of SuFEx chemistry with 2-hydroxyethane-1-sulfonyl fluoride and its analogs is the formation of highly stable sulfonate and sulfonamide linkages.

Sulfonates: The reaction of sulfonyl fluorides with alcohols or phenols, particularly silyl-protected phenols, leads to the formation of sulfonate esters. researchgate.netnih.gov This transformation is highly efficient and chemoselective. For example, the reaction of 8-quinolinesulfonyl fluoride with the tert-butyldimethylsilyl ether of 3-dimethylaminophenol (B24353) is significantly accelerated by a guanidine base catalyst. nih.gov Similarly, the reaction between sulfuryl fluoride (SO₂F₂) and aryl alcohols proceeds rapidly under accelerated SuFEx conditions to yield fluorosulfates. nih.gov

Sulfonamides: The formation of sulfonamides from sulfonyl fluorides and amines is another cornerstone of SuFEx chemistry. nih.gov While sulfonyl fluorides are generally stable, their reaction with amines can be promoted by Lewis acids like calcium triflimide [Ca(NTf₂)₂]. nih.gov This method allows for the coupling of a wide range of sterically and electronically diverse sulfonyl fluorides and amines to produce sulfonamides in good to excellent yields. nih.gov The development of methods for the synthesis of sulfonyl fluorides from readily available sulfonamides further highlights the reversible nature and broad applicability of this chemistry. d-nb.inforesearchgate.net

Chemo- and Regioselectivity in SuFEx Transformations

A defining feature of SuFEx chemistry is its exceptional chemo- and regioselectivity. Sulfonyl fluorides react preferentially at the sulfur center, even in the presence of other electrophilic sites. sigmaaldrich.com This selectivity is a direct consequence of the unique stability and reactivity profile of the sulfonyl fluoride group. sigmaaldrich.combldpharm.com

For instance, in molecules containing both a sulfonyl fluoride and other reactive functional groups, the SuFEx reaction can be directed to the sulfonyl fluoride under specific conditions, leaving the other groups intact. researchgate.net This high degree of control is crucial in complex molecule synthesis and late-stage functionalization of drugs. researchgate.net The development of reagents like 1-bromoethene-1-sulfonyl fluoride, which possesses multiple reactive sites, further underscores the potential for highly regioselective transformations, such as the synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition. rsc.org

Other Electrophilic and Nucleophilic Reactions

While SuFEx click chemistry is a dominant theme in the reactivity of this compound, this compound and its analogs also engage in other important electrophilic and nucleophilic transformations. The presence of both a nucleophilic hydroxyl group and an electrophilic sulfonyl fluoride center within the same molecule opens up a diverse range of synthetic possibilities.

Formation of Carbon-X Bonds (C-C, C-N, C-F)

The sulfonyl fluoride moiety is generally stable under conditions used for many carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for the modification of other parts of the molecule.

C-C Bond Formation: Hetaryl bromides and iodides bearing a sulfonyl fluoride group are effective substrates in metal-catalyzed cross-coupling reactions. enamine.net The stability of the SO₂F group to the reductive conditions of these reactions allows for the formation of new C-C bonds without affecting the sulfonyl fluoride. enamine.net

C-N Bond Formation: The synthesis of sulfonamides from sulfonyl fluorides and amines is a key example of C-N bond formation, as discussed under SuFEx chemistry. nih.gov Additionally, the development of methods for the reductive amination of aldehydes in the presence of an alkenylsulfonyl fluoride demonstrates the compatibility of the sulfonyl fluoride group with these reaction conditions. nih.gov

C-F Bond Formation: While the primary reactivity of sulfonyl fluorides involves the cleavage of the S-F bond, the broader field of organofluorine chemistry encompasses various methods for C-F bond formation. researchgate.netd-nb.info These methods often involve electrophilic fluorinating agents. researchgate.net Although not a direct reaction of the sulfonyl fluoride itself, the synthesis of complex molecules often requires the introduction of fluorine at other positions, and the stability of the sulfonyl fluoride group makes it compatible with many of these fluorination protocols. harvard.edu

Intramolecular and Intermolecular Cyclization Reactions

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic sulfonyl fluoride, makes it a potential precursor for cyclization reactions.

An electroreductive strategy has been developed for the hydroxyl fluorosulfonylation of alkenes, leading to the formation of β-hydroxy sulfonyl fluorides. nih.gov These products can then undergo further transformations, including cyclization. For example, a Friedel-Crafts reaction of a β-hydroxy sulfonyl fluoride with thiophene (B33073) can lead to the formation of a new cyclic structure. nih.gov

Furthermore, the development of reagents like 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF) has enabled the regioselective synthesis of 5-sulfonylfluoro isoxazoles via a [3+2] cycloaddition reaction with N-hydroxybenzimidoyl chlorides. rsc.org This demonstrates the utility of sulfonyl fluoride-containing building blocks in constructing heterocyclic ring systems. The synthesis of cyclic alkenylsulfonyl fluorides from alkenyl triflates via a palladium-catalyzed sulfur dioxide insertion and subsequent fluorination provides another route to cyclic structures containing the sulfonyl fluoride moiety. nih.gov These cyclic compounds can then undergo further derivatization reactions. nih.gov

Nucleophilic Substitutions on Functionalized Alkylsulfonyl Fluorides (e.g., β-Chloro Alkenylsulfonyl Fluorides)

The strategic introduction of additional functional groups onto alkylsulfonyl fluoride scaffolds opens up new avenues for chemical transformations. A prominent example is the chemistry of β-chloro alkenylsulfonyl fluorides (BCASF), which have been developed as powerful and versatile synthetic hubs. nih.gov These compounds can be synthesized via a radical chloro-fluorosulfonyl difunctionalization of alkynes under photoredox conditions. nih.gov

A key feature of BCASF molecules is their ability to undergo a variety of transformations at the chloride-bearing carbon, while the sulfonyl fluoride group remains intact. nih.gov This chemoselectivity allows for nucleophilic substitution reactions with a wide array of nucleophiles. This includes reactions with nitrogen, oxygen, and sulfur nucleophiles, providing access to a diverse range of sulfonyl fluoride derivatives that were previously difficult to synthesize. nih.gov For instance, dienylsulfonyl fluorides and ynenylsulfonyl fluorides can be readily prepared from a BCASF hub. nih.gov The robustness of the sulfonyl fluoride group under these conditions underscores its utility as a stable anchor point for building molecular complexity. bohrium.com

Table 1: Nucleophilic Substitution Reactions on β-Chloro Alkenylsulfonyl Fluorides (BCASF)

| Nucleophile Type | Specific Nucleophile | Product Type | Reference |

|---|---|---|---|

| Nitrogen | Amines, Anilines | β-Amino Alkenylsulfonyl Fluorides | nih.gov |

| Oxygen | Phenols, Carboxylates | β-Oxy Alkenylsulfonyl Fluorides | nih.govpnas.org |

| Sulfur | Thiols, Thiophenols | β-Thio Alkenylsulfonyl Fluorides | nih.govnih.gov |

| Carbon | Boronic Acids, Alkynes | Dienyl- and Ynenylsulfonyl Fluorides | nih.gov |

| Halogen | Fluoride, Chloride | β-Dihalo Alkenylsulfonyl Fluorides | pnas.org |

This table summarizes the types of nucleophilic substitutions that β-chloro alkenylsulfonyl fluorides can undergo, highlighting their versatility as synthetic intermediates.

Reductive Transformations of the Sulfonyl Fluoride Moiety

The sulfonyl fluoride group is generally characterized by its high stability and resistance to many chemical transformations, including reduction. bohrium.comresearchgate.net It is often tolerated under conditions used for transition-metal-catalyzed cross-couplings and various hydrogenation reactions. bohrium.comnih.gov For example, the double bond in cyclic alkenylsulfonyl fluorides can be hydrogenated using palladium catalysis, leaving the SO2F group untouched to yield saturated sulfonyl fluorides. nih.gov

However, specific conditions can lead to the reductive transformation of the sulfonyl fluoride or related moieties. One such example is the intramolecular reductive sulfonylation of cyanoalkyl sulfonyl fluorides, which proceeds via the formation of an aminoalkyl sulfonyl fluoride intermediate to yield spirocyclic sultams. researchgate.net Furthermore, while direct reduction of the sulfonyl fluoride itself is uncommon, related vinyl sulfonyl fluorides can be selectively desulfonylated to their corresponding olefins using a copper-catalyzed system with B2pin2-water as the reductant. researchgate.net These examples, while not broadly general, indicate that with specific substrate design and reaction conditions, reductive pathways involving the sulfonyl group can be accessed.

Radical Reactions Involving Sulfonyl Fluorides

Radical chemistry provides a powerful platform for the functionalization of unsaturated systems, and sulfonyl fluorides have been successfully integrated into these transformations. researchgate.netdntb.gov.ua The fluorosulfonyl radical (•SO2F) can be generated from various precursors and participates in reactions that construct a variety of sulfonyl fluoride-containing compounds. nih.govspringernature.com

A notable advancement in this area is the radical 1-fluorosulfonyl-2-alkynylation of unactivated alkenes. nih.govcolby.edunih.gov This transition-metal-free reaction utilizes alkynyl sulfonyl fluorides as highly effective bifunctional reagents that serve as both FSO2-radical precursors and radical traps. nih.govd-nb.info The process is initiated by a classical radical initiator like AIBN and exhibits high atom economy. d-nb.info It demonstrates broad functional group tolerance and allows for the synthesis of β-alkynyl-fluorosulfonylalkanes, including those with quaternary carbon centers. nih.govd-nb.info

This method has been successfully applied to a wide range of alkenes, including those derived from natural products, and various substituted alkynyl sulfonyl fluorides. d-nb.info The resulting β-alkynyl-fluorosulfonylalkanes are valuable intermediates that can be further diversified using SuFEx click chemistry. nih.govd-nb.info

Table 2: Examples of Radical 1-Fluorosulfonyl-2-alkynylation of Alkenes

| Alkene Substrate | Alkynyl Sulfonyl Fluoride Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclohexylidenemethyl acetate | (Phenylethynyl)sulfonyl fluoride | β-Alkynyl-fluorosulfonylalkane derivative | 92 | d-nb.info |

| 1-Octene | (Phenylethynyl)sulfonyl fluoride | β-Alkynyl-fluorosulfonylalkane derivative | 93 | d-nb.info |

| Protected Carbohydrate | (Phenylethynyl)sulfonyl fluoride | Natural product derivative | 77 | d-nb.info |

| Cyclohexylidenemethyl acetate | ((4-(tert-Butyl)phenyl)ethynyl)sulfonyl fluoride | β-Alkynyl-fluorosulfonylalkane derivative | 93 | d-nb.info |

| Cyclohexylidenemethyl acetate | ((4-Fluorophenyl)ethynyl)sulfonyl fluoride | β-Alkynyl-fluorosulfonylalkane derivative | 90 | d-nb.info |

This table showcases the scope and efficiency of the radical 1-fluorosulfonyl-2-alkynylation reaction with various substrates. d-nb.info

Beyond alkynylation, radical difunctionalization strategies have been expanded to include the photoredox-catalyzed chloro-fluorosulfonylation of alkynes to produce β-chloro alkenylsulfonyl fluorides, which are versatile hubs for further synthesis. nih.gov Other difunctionalizations include fluorosulfonyl-borylation of unsaturated hydrocarbons, creating bifunctional linkers for selective molecular assembly. rsc.org

Derivatization Strategies for Enhancing Molecular Diversity

The sulfonyl fluoride moiety is a cornerstone of derivatization strategies aimed at expanding molecular diversity, particularly through its role in SuFEx click chemistry. nih.govsioc-journal.cn Its stability allows it to be carried through multi-step syntheses, enabling late-stage modifications of complex molecules. acs.orgd-nb.info

The ability to introduce or modify the sulfonyl fluoride group at a late stage in a synthetic sequence is crucial for drug discovery and chemical biology. d-nb.info Several protocols have been developed to achieve this. For example, radical fluorosulfonylation methods have been applied to the late-stage modification of complex molecules, including derivatives of bioactive compounds like DL-menthol. nih.gov Similarly, the conversion of sulfonamides into sulfonyl fluorides provides a robust method for modifying densely functionalized molecules, including known drugs. d-nb.info

The use of versatile hubs like β-chloro alkenylsulfonyl fluorides (BCASF) has also been demonstrated in the late-stage modification of peptides and other complex structures. nih.gov Furthermore, visible-light-mediated methods allow for the sulfonylation of anilines using sulfonyl fluorides as stable and modifiable reagents, highlighting another route for late-stage functionalization. frontiersin.org These strategies enable the rapid generation of analog libraries from complex scaffolds, facilitating the exploration of structure-activity relationships. acs.org

The sulfonyl fluoride group is the central component of the SuFEx reaction, which is itself a click reaction. thieme-connect.com This inherent "click-ability" is often exploited in tandem with other click chemistry transformations to create highly functionalized and complex molecules in a modular fashion. The products from the radical reactions, such as β-alkynyl-fluorosulfonylalkanes, are primed for further derivatization via SuFEx reactions with nucleophiles like phenols and amines to yield sulfonates and sulfonamides. nih.govd-nb.info

A powerful strategy for enhancing molecular diversity is the use of bis-clickable reagents that possess two distinct and orthogonally reactive handles. A prime example is 2-azidoethane-1-sulfonyl fluoride (ASF), a reagent synthesized on a large scale from 2-chloroethane-1-sulfonyl fluoride. researchgate.net This molecule contains a sulfonyl fluoride group for SuFEx reactions and an azide (B81097) group for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), another major click reaction. researchgate.net The orthogonal reactivity of these two groups allows for the stepwise and controlled construction of novel molecular architectures, such as 1,2,3-triazole-derived S(VI)-F analogs and dendrimers, in an efficient and atom-economical manner. researchgate.net This approach, termed Diversity Oriented Clicking (DOC), leverages reactive hubs to assemble libraries of compounds through multiple, modular reaction pathways. pnas.org

Advanced Characterization Methodologies for 2 Hydroxyethane 1 Sulfonyl Fluoride and Its Derivatives

Advanced Spectroscopic Techniques for Structural and Purity Analysis

The precise structural identification and purity assessment of 2-Hydroxyethane-1-sulfonyl fluoride (B91410) necessitate the use of high-resolution spectroscopic methods. These techniques provide detailed molecular-level information, which is fundamental for research and quality control.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including 2-Hydroxyethane-1-sulfonyl fluoride. mdpi.com It provides detailed information about the chemical environment of atomic nuclei such as ¹H, ¹³C, and ¹⁹F. nih.gov For this compound, ¹H NMR would show distinct signals for the protons on the two carbon atoms of the ethane (B1197151) backbone, with their chemical shifts and splitting patterns revealing their connectivity. The hydroxyl proton would also be observable, though its chemical shift can be variable.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The two carbon atoms of this compound would exhibit unique resonances, with their chemical shifts influenced by the attached hydroxyl and sulfonyl fluoride groups.

¹⁹F NMR is particularly valuable for fluorine-containing compounds. researchgate.net A single resonance would be expected for the fluorine atom in the sulfonyl fluoride group, and its coupling with adjacent protons could provide further structural confirmation. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. nih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H (HO-CH ₂) | ~3.8 | Triplet | J ≈ 5-7 |

| ¹H (-CH ₂-SO₂F) | ~3.5 | Triplet | J ≈ 5-7 |

| ¹H (H O-) | Variable | Singlet | - |

| ¹³C (C H₂OH) | ~58-62 | - | - |

| ¹³C (C H₂SO₂F) | ~50-55 | - | - |

| ¹⁹F (-SO₂F ) | Positive range | Triplet | J ≈ 5-7 |

Note: The predicted values are illustrative and can vary based on the solvent and experimental conditions.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound. nih.gov When coupled with mass spectrometry (MS), these methods provide a high degree of sensitivity and selectivity. acs.org

In an HPLC-MS or UPLC-MS analysis, the sample is first separated on a chromatographic column based on its polarity. For this compound, a reversed-phase column would typically be used. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio is determined. This allows for the confirmation of the molecular weight of the target compound and the identification of any impurities. chinesechemsoc.org UPLC, with its use of smaller stationary phase particles, offers higher resolution and faster analysis times compared to conventional HPLC. mdpi.com Derivatization with a suitable agent can be employed to enhance the ionization efficiency of sulfonyl fluorides for LC/MS analysis. acs.orgacs.org

Quantitative Analytical Approaches for Fluoride Detection in Chemical Systems

Accurate quantification of fluoride is essential in various contexts, from environmental monitoring to quality control of fluorinated compounds. Several advanced analytical techniques are available for this purpose.

Ion-Selective Electrode (ISE) Methods with Advanced Sample Preparation

Ion-Selective Electrodes (ISEs) offer a direct and cost-effective method for measuring the concentration of specific ions, such as fluoride, in a solution. truman.edu The fluoride ISE typically uses a lanthanum fluoride crystal membrane that is selective for F⁻ ions. scirp.org For the analysis of covalently bound fluorine in this compound, a sample preparation step is necessary to convert the organic fluorine into free fluoride ions. This can be achieved through methods like oxygen combustion. nih.gov The resulting solution, buffered to an appropriate pH and ionic strength, is then measured with the fluoride ISE. scirp.org Recent advancements have also explored the use of ISEs in organic solvents, which could be relevant for certain applications. acs.orgacs.org

Table 2: Typical Calibration Data for Fluoride ISE

| Fluoride Concentration (mg/L) | Electrode Potential (mV) |

| 0.1 | 150 |

| 1.0 | 91 |

| 10.0 | 32 |

| 100.0 | -27 |

| 1000.0 | -86 |

Note: The potential values are illustrative and follow the Nernst equation, showing a decrease of approximately 59 mV per tenfold increase in concentration at 25°C.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Fluorine Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for elemental analysis. nih.gov While direct determination of fluorine by ICP-MS is challenging due to its high ionization potential, indirect methods have been developed. acs.org One common approach involves the formation of polyatomic ions in the plasma, such as BaF⁺, which can be detected with high sensitivity. tandfonline.com This technique, often coupled with HPLC, allows for fluorine-specific detection of organofluorine compounds after their separation. researchgate.net Post-ICP chemical ionization is another advanced approach that can provide compound-independent fluorine response factors. acs.org

Gas Chromatography (GC) for Fluorine-Containing Organic Compounds

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable fluorine-containing organic compounds. researchgate.netosti.gov While this compound itself may have limited volatility due to the hydroxyl group, it could potentially be analyzed by GC after derivatization to a more volatile form. The choice of stationary phase is critical for achieving good separation of fluorine-containing compounds. researchgate.net When coupled with a mass spectrometer (GC-MS), this method can provide both qualitative and quantitative information. researchgate.net The stability of fluorine-containing compounds in biological samples can also be assessed using GC methods. nih.gov

Proton Activation Analysis for Trace Fluoride Quantification

Proton Activation Analysis (PAA) is a highly sensitive and non-destructive nuclear analytical technique used for determining the elemental composition of a sample. In the context of organofluorine compounds such as this compound, PAA is particularly valuable for the precise quantification of total fluorine content, irrespective of its chemical form within the molecule. tandfonline.comtandfonline.com The method is not typically used for routine analysis due to the requirement of specialized equipment like a particle accelerator. tandfonline.com

The fundamental principle of PAA for fluoride measurement involves bombarding the sample with a beam of accelerated protons. norden.org This induces a nuclear reaction in the fluorine-19 (¹⁹F) isotope, which is the only stable isotope of fluorine and has 100% natural abundance. The most commonly utilized reaction for this purpose is ¹⁹F(p,p'γ)¹⁹F. tandfonline.comtandfonline.com In this process, a proton (p) strikes a ¹⁹F nucleus, exciting it to a higher energy state. The nucleus then de-excites almost instantaneously by emitting a gamma-ray (γ), returning to a stable state.

The emitted gamma rays have characteristic energies that are unique to the ¹⁹F nucleus, specifically at 110 and 197 keV. tandfonline.com These gamma rays are detected using a high-resolution detector, such as a Germanium-Lithium (Ge(Li)) detector. tandfonline.com The quantity of gamma rays detected at these specific energies is directly proportional to the amount of fluorine present in the sample. acs.org

Detailed Research Findings:

Research has demonstrated the efficacy of PAA for quantifying fluorine in a wide array of matrices. Studies on vegetation exposed to atmospheric or soil fluorides have successfully employed PAA. tandfonline.comtandfonline.com In these studies, pulverized, dry samples were analyzed directly without extensive chemical preparation, highlighting the non-destructive advantage of the technique. tandfonline.comtandfonline.com Calibration is typically performed by analyzing standard samples with known additions of fluorine. tandfonline.comtandfonline.com

Further applications include the analysis of fluorine content in developing dental enamel and in various food samples. nih.govacs.org The method's sensitivity allows for the measurement of fluorine concentrations greater than 1 part per million (ppm). tandfonline.comtandfonline.com The precision of the measurement improves with increasing fluorine concentration; uncertainties can be around 50% at 5 ppm but decrease to less than 10% for concentrations exceeding 50 ppm. tandfonline.comtandfonline.com The main source of uncertainty in some experimental setups has been attributed to variations in sample-to-detector distance, an issue that can be mitigated with improved sample holder design. tandfonline.com

Table 1: Key Parameters of Proton Activation Analysis for Fluoride Quantification

| Parameter | Description | Reference |

|---|---|---|

| Nuclear Reaction | ¹⁹F(p,p'γ)¹⁹F | tandfonline.comtandfonline.com |

| Projectile | Protons (p) | norden.org |

| Target Isotope | Fluorine-19 (¹⁹F) | tandfonline.com |

| Proton Energy | < 3 MeV | tandfonline.com |

| Characteristic γ-rays | 110 keV and 197 keV | tandfonline.comacs.org |

| Detector | Ge(Li) γ-ray detector | tandfonline.com |

| Quantification Limit | > 1 ppm | tandfonline.comtandfonline.com |

| Sample Type | Solid (e.g., pulverized vegetation, enamel) | tandfonline.comnih.gov |

| Key Advantage | Non-destructive, no chemical form dependency | tandfonline.comtandfonline.com |

Microdiffusion Techniques for Isolation of Fluoride from Organic Matrices

Microdiffusion is a widely used separation technique for isolating fluoride from complex organic and biological matrices prior to its quantification. This step is crucial for compounds like this compound, as it effectively separates the fluoride from the organic backbone, eliminating potential interferences during measurement. The method relies on the acid-facilitated liberation of fluoride as volatile hydrogen fluoride (HF), which then diffuses and is captured in an alkaline trapping solution. nih.govabstractarchives.com

The process is typically carried out in a sealed, two-compartment apparatus, such as a plastic Petri dish or a specialized Teflon diffusion vessel. abstractarchives.comnih.gov The sample is placed in the outer compartment, and a small volume of an alkaline trapping solution, commonly sodium hydroxide (B78521) (NaOH), is placed in the inner compartment. nih.govabstractarchives.com

To liberate the covalently bound fluoride, a strong, non-volatile acid is added to the sample. Perchloric acid (HClO₄) and sulfuric acid (H₂SO₄) are frequently used for this purpose. abstractarchives.com The liberation and diffusion process is significantly enhanced by the addition of a silylating agent, such as hexamethyldisiloxane (B120664) (HMDS). nih.govabstractarchives.com HMDS reacts with the fluoride ions in the acidic environment to form a volatile silicon fluoride compound, which readily diffuses to the inner chamber and is hydrolyzed and trapped by the NaOH solution. The entire apparatus is then incubated at a controlled temperature (e.g., 47-90°C) for a specific duration (e.g., 1-16 hours) to ensure complete diffusion. abstractarchives.comoup.com

Following diffusion, the trapping solution, which now contains the isolated fluoride ions, is harvested. A Total Ionic Strength Adjustment Buffer (TISAB) is added to the solution to adjust the pH and decomplex any fluoride ions that may have formed complexes, ensuring they are available for measurement. abstractarchives.comnih.gov The final fluoride concentration is then determined, most commonly using a fluoride-ion selective electrode (F-ISE). nih.govabstractarchives.com

Detailed Research Findings:

Collaborative studies and research have focused on optimizing the parameters of the microdiffusion method to maximize fluoride recovery and ensure accuracy. One study evaluated different acids and found that using 5M perchloric acid (HClO₄) with HMDS resulted in significantly better percent recovery (90.55-99.77%) compared to 3N H₂SO₄ (48.15-79.40%) or 6N H₂SO₄ (53.88-101.41%). abstractarchives.com

The conditions for diffusion, including time and temperature, have also been investigated. One study determined that a diffusion time of 60 minutes was optimal for achieving 100% recovery. nih.gov Another collaborative study on infant foods used diffusion conditions of 47 ± 2°C for 16 hours. oup.com These findings indicate that the optimal conditions can vary depending on the specific matrix and apparatus used. The accuracy of the microdiffusion method has been validated for samples containing fluoride concentrations ranging from 0.1 to 10 µg with high recovery rates. nih.gov

Table 2: Comparison of Microdiffusion Conditions and Fluoride Recovery

| Acid Used | Diffusion Conditions | Sample Type | Fluoride Recovery (%) | Reference |

|---|---|---|---|---|

| 5M HClO₄ with HMDS | 90°C for 1 hour | Fluoride standards | 90.55 - 99.77 | abstractarchives.com |

| 6N H₂SO₄ with HMDS | 90°C for 1 hour | Fluoride standards | 53.88 - 101.41 | abstractarchives.com |

| 3N H₂SO₄ with HMDS | 90°C for 1 hour | Fluoride standards | 48.15 - 79.40 | abstractarchives.com |

| Not specified | 60°C for 60 minutes | Fluoride standards | ~100 | nih.gov |

| 40% HClO₄ | 47 ± 2°C for 16 hours | Infant foods | Not specified, but method validated | oup.com |

Applications in Chemical Biology and Advanced Materials Science

Sulfonyl Fluorides as Covalent Probes and Modifiers in Chemical Biology

Sulfonyl fluorides are recognized as valuable tools in chemical biology, acting as covalent probes to investigate the function and structure of biomolecules. nih.govrsc.orgrsc.org Their utility stems from a balance of stability in aqueous environments and reactivity towards specific amino acid residues within proteins. nih.govrsc.orgrsc.org This allows for their use in a range of applications, from inhibiting enzyme activity to identifying new drug targets. nih.govrsc.orgrsc.org

Mechanisms of Covalent Adduct Formation with Biomolecules

The key to the function of sulfonyl fluorides as covalent modifiers is the sulfur-fluorine bond. This bond is relatively stable but can be activated for nucleophilic attack by specific amino acid residues within a protein's binding pocket. The reaction, known as sulfur(VI) fluoride (B91410) exchange (SuFEx), involves the substitution of the fluoride ion with a nucleophilic group from an amino acid side chain. acs.org This process is highly dependent on the local microenvironment within the protein, which can enhance the reactivity of the target residue. nih.gov The stability of the resulting covalent bond is a significant advantage, making sulfonyl fluorides effective as irreversible inhibitors. nih.gov

Target Identification and Engagement with Specific Amino Acid Residues (Serine, Threonine, Lysine (B10760008), Tyrosine, Cysteine, Histidine, Arginine)

Sulfonyl fluorides exhibit a broad range of reactivity, targeting several nucleophilic amino acid residues. nih.govjenabioscience.comenamine.net This versatility distinguishes them from other covalent modifiers that are often limited to reacting with cysteine. nih.gov The specific residue targeted is often determined by the context of the protein's binding site. nih.govrsc.org

| Target Amino Acid | Reactivity and Stability of Adduct |

| Serine | Forms stable covalent adducts. nih.gov Sulfonyl fluorides are well-known inhibitors of serine proteases. nih.govnih.gov |

| Threonine | Can be targeted by sulfonyl fluorides, forming stable bonds. nih.govnih.gov |

| Lysine | The ε-amino group of lysine is a common target, forming stable sulfonamide bonds. nih.govacs.orgrsc.org |

| Tyrosine | The hydroxyl group of tyrosine can be modified by sulfonyl fluorides, with reactivity enhanced by nearby basic residues. nih.govnih.gov |

| Cysteine | While sulfonyl fluorides can react with cysteine, the resulting adducts are often unstable. acs.orgrsc.org |

| Histidine | The imidazole (B134444) side chain of histidine can react with sulfonyl fluorides, although the adducts may be less stable than those with other residues. nih.govacs.org |

| Arginine | The reactivity of sulfonyl fluorides with arginine is also noted, with the guanidinium (B1211019) group being a potential target. enamine.net |

Utility in Enzyme Inhibition Studies, focusing on Proteases and Other Enzymes

The ability of sulfonyl fluorides to form stable covalent bonds with active site residues makes them potent enzyme inhibitors. nih.govrsc.org They are particularly well-known as inhibitors of serine proteases, where they react with the catalytic serine residue. nih.govnih.govnih.gov For example, phenylmethylsulfonyl fluoride (PMSF) is a classic inhibitor of serine proteases. nih.govwur.nl Beyond proteases, sulfonyl fluorides have been used to inhibit other enzyme classes, such as kinases, by targeting conserved lysine residues in their ATP-binding sites. nih.govnih.gov

Design and Implementation of Activity-Based Probes

Activity-based probes (ABPs) are powerful tools for studying enzyme function in complex biological systems. nih.govresearchgate.net Sulfonyl fluoride-based ABPs are designed to covalently label active enzymes. nih.govresearchgate.net These probes typically consist of three components: the sulfonyl fluoride "warhead," a linker, and a reporter tag (e.g., a fluorophore or biotin). rsc.org The warhead provides the reactivity towards the target enzyme, while the reporter tag allows for visualization and enrichment of the labeled proteins. rsc.org This approach has been successfully used to profile the activity of serine proteases and other enzymes in cell lysates and even in living cells. nih.govresearchgate.net

Role in Diversity-Oriented Synthesis (DOS) and Chemical Library Generation

Diversity-oriented synthesis (DOS) is a strategy for creating large and structurally diverse collections of small molecules, known as chemical libraries. These libraries are valuable resources for drug discovery and chemical biology research.

Utilization as Connective Hubs in Modular Synthesis

Sulfonyl fluorides, and specifically compounds like 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs), have emerged as versatile "connective hubs" in DOS. nih.govpnas.orgchemrxiv.orgresearchgate.net The concept of "Diversity Oriented Clicking" (DOC) utilizes these hubs in combination with various click chemistry reactions to rapidly generate a wide array of structurally complex and diverse molecules. nih.govpnas.orgchemrxiv.orgresearchgate.net The sulfonyl fluoride group acts as a reliable anchor point for further diversification through SuFEx chemistry, allowing for the late-stage modification of the synthesized compounds. nih.gov This modular approach enables the efficient construction of large libraries of lead-like compounds with potential biological activity. nih.govpnas.orgchemrxiv.org

Development in Materials Science and Polymer Chemistry

The unique combination of stability and controllable reactivity makes the sulfonyl fluoride moiety a cornerstone of innovation in materials science, particularly in the synthesis of advanced polymers and functional materials through SuFEx chemistry. nih.govresearchgate.netresearchgate.net

Synthesis of Novel Polysulfonate-SuFEx Polymers

Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has emerged as a highly efficient method for producing polysulfonates, a class of engineering polymers with notable thermal stability and mechanical resilience. nih.govrsc.org This process typically involves the polycondensation reaction between bis-sulfonyl fluoride (AA-type) monomers and bis-silyl ether (BB-type) monomers, often derived from bisphenols. scispace.com

The synthesis is exceptionally efficient, often reaching over 99% conversion in a short time frame (10 minutes to 1 hour) and tolerant of a wide array of functional groups. scispace.com A key advantage of the SuFEx approach is its ability to overcome the limitations of traditional methods that use sulfonyl chlorides, which are prone to side reactions and hydrolysis. nih.gov The S(VI)-F bond is significantly more stable and reacts cleanly, allowing for the synthesis of high molecular weight polymers with controlled properties. scispace.comnih.gov

Monomers for this process can be readily synthesized. For example, AA-type bis-sulfonyl fluoride monomers are prepared via the reliable Michael addition of amines/anilines to ethenesulfonyl fluoride (ESF). scispace.com This modularity, starting from readily available amines and bisphenols, allows for the creation of a diverse range of polysulfonates with tailored side-chain functionalities. scispace.com Recent advancements have also led to chain-growth SuFEx polycondensation processes, which offer precise control over the polymer's molecular weight and dispersity, a significant step forward in designing advanced polymer architectures. researchgate.net

The following table summarizes research findings on polysulfonates synthesized via the SuFEx reaction.

| Monomer A (Bis-sulfonyl fluoride) | Monomer B (Bis-silyl ether) | Catalyst/Conditions | Number-Average Molecular Weight (Mn) | Polydispersity Index (PDI) | Reference(s) |

| Adduct of ESF and N,N'-dimethylethylenediamine | Bisphenol A bis(t-butyldimethylsilyl) ether | [Ph₃P=N-PPh₃]⁺[HF₂]⁻ | 21 kDa | 1.4 | scispace.com |

| Adduct of ESF and Piperazine | Bisphenol A bis(t-butyldimethylsilyl) ether | [Ph₃P=N-PPh₃]⁺[HF₂]⁻ | 39 kDa | 1.7 | scispace.com |

| Adduct of ESF and 4,4'-Oxydianiline | Bisphenol A bis(t-butyldimethylsilyl) ether | [Ph₃P=N-PPh₃]⁺[HF₂]⁻ | 32 kDa | 1.6 | scispace.com |

| 4,4'-Biphenyldisulfonyl fluoride | Bisphenol A bis(t-butyldimethylsilyl) ether | DBU | 43.2 kDa | 1.4 | nih.gov |

Incorporation into Functionalized Organic Materials

The sulfonyl fluoride group serves as a versatile anchor for creating functionalized organic materials and modifying surfaces. Its ability to participate in the SuFEx reaction allows for the covalent attachment of various organic molecules to inorganic substrates, creating hybrid materials with tailored properties. nih.gov

A recent strategy involves designing SuFEx hubs that incorporate a trialkoxy silane (B1218182) group. nih.gov These specialized molecules can react with a wide range of organic compounds (phenols, alcohols, amines) via the sulfonyl fluoride moiety and simultaneously anchor onto the surface of inorganic materials like silica (B1680970) or glass through the silane group. This provides a simple, one-step method for creating functionalized surfaces with specific characteristics such as hydrophobicity, fluorescence, or antibacterial activity. nih.gov

Furthermore, in polymer chemistry, the incorporation of monomers bearing a sulfonyl fluoride group, or a group that can be easily converted to one, allows for post-polymerization modification. scispace.com For example, polysulfonates synthesized with side chains containing orthogonal reactive groups (e.g., alkynes or azides) can be further functionalized using other click chemistry reactions. This enables the production of complex polymer structures like brush-block copolymers and templated star polymers, expanding the scope of accessible material properties. scispace.com

Theoretical and Mechanistic Investigations of Alkylsulfonyl Fluoride Reactivity

Computational Chemistry Studies on Reaction Pathways and Energetics

Computational chemistry has emerged as a powerful tool for elucidating the complex reaction mechanisms of alkylsulfonyl fluorides. These theoretical approaches provide valuable insights into reaction pathways, transition states, and the energetics of these processes, complementing experimental findings.

Density Functional Theory (DFT) Calculations for SuFEx Mechanism Elucidation

Density Functional Theory (DFT) calculations have been instrumental in understanding the mechanism of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reactions. For instance, DFT studies on the reaction of methanesulfonyl fluoride with methylamine (B109427) have suggested an SN2-type mechanism. nih.gov These calculations revealed that a complementary base plays a crucial role by increasing the nucleophilicity of the primary amine, thereby lowering the reaction barrier. nih.gov The reaction is computed to be slightly exothermic, with a significant activation energy barrier in the absence of a catalyst. nih.gov

In the context of "Si-free" SuFEx reactions involving phenolate (B1203915) nucleophiles, DFT calculations have proposed an addition-elimination mechanism with very low activation barriers. nih.govd-nb.info The reaction proceeds through a five-coordinated sulfur intermediate, which readily loses the fluoride anion. d-nb.info This contrasts with the high activation energy observed for reactions with less potent nucleophiles like primary amines. nih.gov Furthermore, DFT calculations have been employed to investigate the mechanism of a palladium(II)-catalyzed cyclopropanation of unactivated alkenes using alkyl sulfonyl fluorides, revealing that the SN2-type C–SO2F oxidative addition is the turnover-limiting and diastereoselectivity-determining step. chemrxiv.orgchemrxiv.org

DFT has also been used to explore the mechanism of SuFEx-based trifluoromethylation of sulfonyl fluorides, confirming a catalytic bifluoride behavior involving a five-coordinate sulfur intermediate. chemrxiv.org Similarly, in the context of Bi(III)-catalyzed synthesis of aryl sulfonyl fluorides, DFT calculations have delineated a three-stage mechanism involving transmetallation, SO2 insertion, and subsequent oxidation. nih.gov

| Reactants | Proposed Mechanism | Activation Energy (ΔE‡) | Reaction Energy (ΔE°) | Reference |

|---|---|---|---|---|

| Methanesulfonyl fluoride + Methylamine | SN2-type | 159 kJ/mol | -8 kJ/mol | nih.gov |

| Benzenesulfonimidoyl fluoride + Phenolate | Addition-Elimination | 2.74 kcal/mol (rate-limiting barrier) | Slightly exothermic | d-nb.info |

Quantum Chemical Analysis of Radical Intermediates and Transition States

Quantum chemical analysis has been crucial in understanding reactions that proceed through radical intermediates. For example, in the copper-mediated radical fluorine-atom transfer to sulfonyl radicals, mechanistic studies have confirmed the involvement of amidyl, alkyl, and sulfonyl radicals. researchgate.netacs.org The formation of these radical intermediates is a key step in the synthesis of various aliphatic sulfonyl fluorides. researchgate.net

Furthermore, investigations into the electrochemical synthesis of sulfonyl fluorides from thiols have suggested the formation of a radical cation intermediate. acs.org Radical trapping experiments have substantiated the presence of these radical species in the reaction pathway. acs.org The conversion of sulfonyl fluorides to S(VI) radicals, while challenging due to the strong S-F bond, is an area of active research, with proposed mechanisms involving visible-light-mediated processes. researchgate.net

Electronic Structure and Reactivity Descriptors

The electronic structure of alkylsulfonyl fluorides and their derivatives dictates their reactivity. Various theoretical descriptors are employed to quantify and predict their chemical behavior.

Determination of Electrophilicity Parameters (e.g., for Ethenesulfonyl Fluoride)

The electrophilicity of ethenesulfonyl fluoride (ESF) has been quantified using Mayr's electrophilicity scale. researchgate.netnih.gov By measuring the kinetics of its reactions with various nucleophiles, the electrophilicity parameter (E) for ESF was determined to be -12.09. researchgate.netnih.gov This value places ESF among the most powerful Michael acceptors, explaining its high reactivity towards a wide range of nucleophiles. researchgate.netnih.govlmu.de The electrophilicity of ESF and its derivatives is a key factor in their utility as reagents in various chemical transformations, including Michael additions and electrophilic aromatic substitutions. researchgate.netchinesechemsoc.org

| Compound | Electrophilicity Parameter (E) | Reference |

|---|---|---|

| Ethenesulfonyl Fluoride (ESF) | -12.09 | researchgate.netnih.govlmu.de |

Impact of the Fluorine Atom on Molecular Orbitals and Reactivity

The fluorine atom in the sulfonyl fluoride group has a profound impact on the molecule's electronic structure and reactivity. The strong S-F bond contributes to the high kinetic stability of sulfonyl fluorides. nsf.govnih.gov However, this bond can be activated under specific conditions, leading to the high reactivity observed in SuFEx chemistry. nsf.gov The fluorine atom's high electronegativity polarizes the S-F bond, making the sulfur atom highly electrophilic and susceptible to nucleophilic attack. nih.govresearchgate.net

Hirshfeld surface analysis has revealed that the fluorine atom in aryl sulfonyl fluorides does not typically participate in hydrogen bonding but can form close interactions with π systems. nih.gov This is in contrast to sulfonyl chlorides, where the chlorine atom can engage in hydrogen bonding. nih.gov The unique noncovalent interactions of the sulfonyl fluoride moiety contribute to its distinct chemical and physical properties. nsf.govnih.gov Furthermore, the fluorine atom influences the molecular orbitals, which in turn affects the reactivity. For instance, the presence of the sulfonyl fluoride group acidifies the α-protons in alkyl sulfonyl fluorides, enabling their use as ambiphilic reagents in catalysis. chemrxiv.orgchemrxiv.org

Mechanistic Insights into Biological Interactions

The unique reactivity of the sulfonyl fluoride group has made it a valuable tool in chemical biology for probing biological systems and developing covalent inhibitors. nsf.govnih.gov The mechanism of interaction with biological nucleophiles, such as amino acid residues in proteins, is a key area of investigation.

Computational studies have provided insights into the sulfonylation of lysine (B10760008) residues by sulfonyl fluoride-containing inhibitors. nih.gov These studies suggest that the reaction may proceed through an elimination-addition pathway involving a trigonal bipyramidal intermediate, rather than a direct SN2-type displacement of the fluoride. nih.gov The enzymatic environment plays a crucial role in stabilizing the transition state and promoting the reaction. nih.gov The stability and reactivity of aryl-sulfonyl fluorides can be tuned by substitutions on the aromatic ring, allowing for the design of potent and selective covalent agents that can target specific lysine or tyrosine residues in proteins. nih.gov The ability of sulfonyl fluorides to form stable covalent bonds with proteins makes them attractive warheads for the development of irreversible inhibitors and chemical probes. nih.govnih.gov

Molecular Mechanisms of Enzyme Inhibition by Fluoride-Containing Species (e.g., MgF₃⁻ Formation)

A primary mechanism of fluoride's toxicity and enzymatic inhibition is its ability to form complexes with metal ions, particularly magnesium (Mg²⁺), in the active sites of enzymes. mdpi.com Many enzymes, especially those involved in phosphoryl transfer reactions, utilize magnesium ions as essential cofactors. mdpi.comnih.gov In the presence of fluoride and phosphate (B84403), a stable ternary complex, trifluoromagnesate (MgF₃⁻), can form. mdpi.compnas.orgnih.gov

This MgF₃⁻ anion is structurally and electronically similar to the planar PO₃⁻ moiety of a phosphoryl group, allowing it to act as a transition-state analogue. pnas.orgnih.govresearchgate.net By mimicking the transition state of a phosphoryl transfer reaction, the MgF₃⁻ complex binds tightly within the enzyme's active site, leading to potent inhibition. nih.govpnas.orgnih.gov

Detailed kinetic and NMR studies on enzymes like β-phosphoglucomutase have elucidated this mechanism. pnas.orgnih.govresearchgate.net The enzyme, which catalyzes the transfer of a phosphate group on glucose, is inhibited because the MgF₃⁻ complex occupies the space intended for the transferring phosphoryl group, effectively locking the enzyme in an inactive conformation. pnas.orgresearchgate.netpnas.org This "Trojan horse" mechanism explains the inhibition of a wide range of ATPases, GTPases, phosphatases, and kinases that are crucial for cellular signaling and metabolism. mdpi.com

Table 1: Examples of Enzymes Inhibited by Metal-Fluoride Complexes

| Enzyme Class | Specific Example | Inhibitory Complex | Mechanism of Action |

| Phosphotransferases | β-Phosphoglucomutase | MgF₃⁻ | Mimics the PO₃⁻ moiety in the transition state of phosphoryl transfer. pnas.orgnih.govresearchgate.net |

| Phosphoenolpyruvate synthase (PEPs) | MgF₃⁻ | Acts as a transition-state analogue, inhibiting the conversion of pyruvate (B1213749) to phosphoenolpyruvate. nih.gov | |

| Hydrolases (P-type) | Na⁺, K⁺-ATPase (NKA) | MgFₓ | Inhibition may occur via direct complex formation or by lowering serum Mg²⁺ levels. mdpi.com |

| Glycolytic Enzymes | Enolase | Fluorophosphate-Mg²⁺ complex | Fluoride and phosphate bind to the two catalytic Mg²⁺ ions, inhibiting the enzyme. mdpi.com |

General Fluoride-Induced Disruptions of Enzymatic Activity in Vitro

Beyond the formation of specific metal-fluoride complexes, fluoride can disrupt enzymatic activity through several other mechanisms. The sulfonyl fluoride moiety itself is a reactive electrophile, or "warhead," known for its ability to covalently modify nucleophilic amino acid residues in enzyme active sites. nih.govmdpi.com

Research has shown that sulfonyl fluorides can react with a variety of residues, not limited to the highly reactive serine found in many proteases. nih.gov Depending on the specific protein microenvironment, sulfonyl fluorides have been demonstrated to modify:

Serine and Threonine: The classic targets, leading to their widespread use as protease inhibitors (e.g., PMSF). nih.gov

Cysteine nih.gov

Histidine nih.gov

This broad reactivity makes alkylsulfonyl fluorides potential inhibitors for a diverse range of enzymes. nih.gov Furthermore, fluoride ions are known to inhibit key antioxidant enzymes, leading to an imbalance in cellular redox homeostasis. mdpi.com

Table 2: General Effects of Fluoride on In Vitro Enzyme Activity

| Enzyme/Enzyme System | Effect of Fluoride | Underlying Mechanism |

| Glycolytic Enzymes (e.g., Enolase) | Inhibition | Competition with Mg²⁺ cofactor and formation of inhibitory complexes. mdpi.com |

| Antioxidant Enzymes (SOD, GPx, Catalase) | Inhibition | Decreased activity leads to the accumulation of reactive oxygen species (ROS). mdpi.com |

| Esterases (e.g., FAAH, Chymotrypsin) | Inhibition | Covalent modification of active site serine residues by the sulfonyl fluoride group. nih.govnih.govnih.gov |

| ATPases | Inhibition | Disruption of phosphoryl transfer via formation of metal-fluoride complexes. mdpi.com |

Effects on Cellular Bioenergetics and Metabolic Pathways

The widespread inhibition of enzymes by fluoride-containing species has profound consequences for cellular energy production and metabolic regulation. mdpi.com A primary outcome of fluoride exposure is the disruption of metabolic pathways that generate ATP, the cell's main energy currency. frontiersin.orgnih.gov

Disruption of Glycolysis and Energy Production: Fluoride is a well-documented inhibitor of glycolysis, the central pathway for glucose breakdown. mdpi.com By inhibiting enzymes like enolase, fluoride can halt the glycolytic sequence, leading to a significant reduction in ATP synthesis. mdpi.comnih.gov This ATP depletion triggers the hydrolysis of existing ATP to ADP and AMP, releasing protons and causing intracellular acidification. frontiersin.orgnih.gov

Mitochondrial Dysfunction: Mitochondria, the primary sites of cellular respiration, are major targets of fluoride-induced damage. frontiersin.orgbohrium.com Long-term exposure to fluoride can lead to:

Damage to the mitochondrial membrane and a decrease in membrane potential. mdpi.com

Inhibition of the electron transport chain, impairing cellular respiration. frontiersin.org

Increased production of reactive oxygen species (ROS), leading to oxidative stress. mdpi.combohrium.com

Release of cytochrome C, a key step in initiating apoptosis (programmed cell death). frontiersin.org

Alterations in Metabolic Pathways: The impact of fluoride extends to various interconnected metabolic networks. Studies have shown that fluoride exposure can disrupt amino acid metabolism, potentially affecting the tricarboxylic acid (TCA) cycle. researchgate.net It can also alter glycogen (B147801) metabolism, with some studies showing increased glycogen deposition in muscle cells following fluoride exposure, accompanied by changes in the expression of key regulatory enzymes like glycogen synthase and glycogen phosphorylase. mdpi.com This suggests a cellular response aimed at shunting glucose away from inhibited metabolic pathways and into storage forms. nih.gov

Table 3: Summary of Fluoride's Effects on Cellular Metabolism

| Metabolic Process/Pathway | Observed Effect | Consequence |

| Glycolysis | Inhibition | Reduced ATP production, intracellular acidification. mdpi.comfrontiersin.orgnih.gov |

| Cellular Respiration | Impaired electron transport chain | Decreased mitochondrial activity, reduced ATP synthesis. frontiersin.org |

| Cellular Bioenergetics | ATP Depletion | Impaired cellular functions, energy crisis. mdpi.comnih.gov |

| Redox Homeostasis | Increased ROS production | Oxidative stress, damage to lipids, proteins, and DNA. mdpi.comfrontiersin.org |

| Mitochondrial Integrity | Membrane damage, release of cytochrome C | Induction of apoptosis. frontiersin.orgbohrium.com |

| Amino Acid Metabolism | Disruption | Potential impact on the TCA cycle and protein synthesis. researchgate.net |

| Glycogen Metabolism | Altered enzyme expression, increased storage | Shift in glucose utilization from active metabolism to storage. mdpi.comnih.gov |

Future Research Directions and Emerging Opportunities

Expansion of Sulfonyl Fluoride (B91410) Chemical Libraries for Exploration in Drug Discovery and Agrochemicals

The development of diverse and extensive chemical libraries is fundamental to identifying new bioactive compounds. For sulfonyl fluorides, this involves creating large collections of molecules with varied structural motifs to be screened against biological targets.

Key Research Findings:

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction is a key tool for rapidly synthesizing diverse sulfonyl compounds, which is crucial for building extensive libraries. acs.orgacs.org

Companies like Enamine offer large, readily accessible libraries of sulfonyl fluorides, including aryl, heteroaryl, and alkyl variations, facilitating high-throughput screening campaigns. enamine.net

The development of novel reagents, such as oxetane (B1205548) and azetidine (B1206935) sulfonyl fluorides, introduces new chemical motifs and design elements for drug discovery, expanding the accessible chemical space. nih.govacs.org

The synthesis of sulfonyl fluorides with heterocyclic skeletons is a growing area of interest, as these structures are prevalent in pharmaceuticals and agrochemicals. researchgate.net

| Scaffold Type | Significance | Key Synthetic Approach | Reference |

|---|---|---|---|

| Aryl/Hetaryl Sulfonyl Fluorides | Common motifs in bioactive molecules. | SuFEx chemistry, conversion from aryl halides or sulfonamides. | acs.orgmdpi.com |

| Alkyl Sulfonyl Fluorides | Offers different physicochemical properties compared to aryl derivatives. | Radical hydro-fluorosulfonylation of alkenes. | researchgate.net |

| Oxetane/Azetidine Sulfonyl Fluorides | Introduce small, polar, three-dimensional fragments. | Defluorosulfonylation reaction pathway. | nih.govacs.org |

| Heterocyclic Sulfonyl Fluorides | Prevalent in many drugs and agrochemicals. | Various cycloaddition and radical insertion reactions. | researchgate.net |

Development of More Sustainable and Atom-Economical Synthetic Methodologies

Key Research Findings:

Traditional methods for synthesizing sulfonyl fluorides often rely on toxic solvents and reagents. digitellinc.com

Researchers have developed methods for synthesizing sulfonyl fluorides in water, a benign reaction medium, using surfactant-based catalytic systems. digitellinc.com

Mechanochemical synthesis, which uses mechanical force to drive reactions in the absence of solvents, offers a sustainable alternative for producing sulfonyl fluorides. kuleuven.be

Photocatalytic methods are being explored for the hydro-fluorosulfonylation of alkenes, providing a mild and rapid route to aliphatic sulfonyl fluorides without the need for toxic SO2F2 gas. rsc.org

One-pot processes that convert readily available starting materials like thiols and disulfides directly into sulfonyl fluorides are being developed to improve efficiency and reduce waste. acs.orgresearchgate.net

The use of reagents like (E)-2-methoxyethene-1-sulfonyl fluoride allows for highly atom-economical reactions, producing only methanol (B129727) as a byproduct. organic-chemistry.org

Identification and Validation of Novel Biological Targets for Covalent Modification

A significant advantage of sulfonyl fluorides is their ability to form covalent bonds with a range of amino acid residues in proteins, not just the commonly targeted cysteine. rsc.org This opens up a much larger portion of the proteome for drug discovery.

Key Research Findings:

Sulfonyl fluorides can react with several nucleophilic amino acid residues, including tyrosine, lysine (B10760008), histidine, serine, and threonine. rsc.orgtandfonline.comrsc.org This expands the druggable proteome beyond what is accessible with traditional cysteine-targeting covalent inhibitors. tandfonline.com

The reactivity of a sulfonyl fluoride is context-dependent and influenced by the microenvironment of the protein binding site. nih.gov

Chemoproteomic approaches are being used to map the targetable proteome for sulfonyl fluoride probes, helping to identify new potential drug targets. tandfonline.com

Sulfonyl fluoride probes have been successfully used to target and modulate the activity of challenging proteins, such as the E3 ubiquitin ligase cereblon. nih.govrsc.org

Advancements in Late-Stage Functionalization Strategies for Peptides and Complex Natural Products

Late-stage functionalization involves introducing new chemical groups into complex molecules, such as drugs and natural products, in the final steps of a synthesis. This allows for the rapid generation of analogues with potentially improved properties.

Key Research Findings:

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has been successfully applied to the late-stage functionalization of known anticancer drugs, leading to the discovery of derivatives with improved activity. acs.org

Radical hydro-fluorosulfonylation methods have been shown to be applicable to the late-stage modification of complex natural products and peptides. researchgate.netnih.gov

Sulfonyl fluoride-mediated deoxymethylation of phenols provides a tool for modifying natural molecules that contain this common functional group. rsc.org

The development of mild and selective reaction conditions is crucial for the successful late-stage functionalization of sensitive and complex molecules. nih.gov

Integration of Artificial Intelligence and Machine Learning in Sulfonyl Fluoride Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are transforming many areas of science, and chemistry is no exception. These powerful computational tools can accelerate the discovery and development of new molecules and reactions.

Key Research Findings:

AI and ML can be used to predict the properties of compounds and optimize reaction conditions, enabling the rapid synthesis of diverse and complex molecules. nih.gov

Machine learning models have been successfully used to navigate the complex reaction landscape of deoxyfluorination with sulfonyl fluorides, allowing for the accurate prediction of high-yielding conditions for new substrates. acs.org

By combining ML with protein structural information, researchers can design custom SuFEx-based covalent warheads with high specificity and efficacy, significantly accelerating the drug discovery process. nih.gov

AI-powered tools for computer-aided synthesis planning (CASP) can help chemists design more efficient and robust synthetic routes to target molecules. acs.orgmdpi.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-hydroxyethane-1-sulfonyl fluoride, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves sulfonation or fluorination of precursor molecules. For example, sulfonyl chlorides can be converted to sulfonyl fluorides via halogen exchange using potassium fluoride (KF) or other fluorinating agents under anhydrous conditions . Solvent choice (e.g., tetrahydrofuran or dichloromethane) and temperature control (0°C to room temperature) are critical to minimize hydrolysis and side reactions. Kinetic studies using techniques like stopped-flow spectroscopy can optimize reaction parameters .

Q. How does the stability of this compound vary under different storage conditions?

- Methodology : Stability assessments involve accelerated degradation studies under varying pH, humidity, and temperature. For sulfonyl fluorides, storage in inert atmospheres (argon or nitrogen) at -20°C in anhydrous solvents (e.g., THF) is recommended to prevent hydrolysis. Analytical methods like HPLC or NMR track decomposition products over time .

Q. What are the key reactivity patterns of this compound with nucleophiles such as amines or alcohols?

- Methodology : Reactivity is evaluated via nucleophilic substitution (SN2) or sulfonylation. For example, reaction with primary amines forms sulfonamides, while alcohols yield sulfonate esters. Triethylamine is often used as a base to scavenge HCl/HF byproducts. Yields and selectivity depend on steric and electronic effects of nucleophiles .

Advanced Research Questions

Q. How can kinetic and thermodynamic studies resolve contradictions in reported reaction outcomes for sulfonyl fluorides?

- Methodology : Contradictions in yields or selectivity may arise from competing reaction pathways. Kinetic profiling (e.g., via time-resolved IR spectroscopy) and computational modeling (DFT calculations) identify transition states and intermediates. For example, competing hydrolysis vs. sulfonylation can be quantified by varying solvent polarity .

Q. What strategies improve regioselectivity in the synthesis of sulfonamide derivatives from this compound?

- Methodology : Steric directing groups or catalytic systems (e.g., Lewis acids like Mg(OTf)₂) enhance regioselectivity. For asymmetric substrates, chiral auxiliaries or enzymes (e.g., lipases) can induce enantioselectivity. Reaction progress is monitored via chiral HPLC or LC-MS .

Q. How do computational models predict the electrophilicity of this compound in complex biological systems?

- Methodology : Density Functional Theory (DFT) calculates electrophilicity indices (e.g., Parr functions) to predict reactivity with biomolecular nucleophiles (e.g., cysteine residues). Molecular docking simulations assess binding affinities to enzymes like proteases, guiding drug design .

Key Considerations

- Safety : Handle under inert conditions using PPE; sulfonyl fluorides are moisture-sensitive and may release HF .

- Analytical Tools : Use ¹⁹F NMR for real-time reaction monitoring due to the fluorine atom's high sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.